ethyl 4-(8-methoxy-4,4-dimethyl-1-thioxo-4,5-dihydroisothiazolo[5,4-c]quinolin-2(1H)-yl)benzoate
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Overview
Description
Ethyl 4-(8-methoxy-4,4-dimethyl-1-sulfanylidene-5H-[1,2]thiazolo[5,4-c]quinolin-2-yl)benzoate is a complex organic compound with a molecular formula of C22H22N2O3S2 and a molecular weight of 426.6 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(8-methoxy-4,4-dimethyl-1-thioxo-4,5-dihydroisothiazolo[5,4-c]quinolin-2(1H)-yl)benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazoloquinoline Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the thiazoloquinoline core.
Introduction of the Methoxy and Dimethyl Groups: Methoxylation and methylation reactions are carried out using reagents such as methanol and methyl iodide in the presence of a base like sodium hydride.
Attachment of the Benzoate Group: The final step involves esterification, where the benzoate group is introduced using ethyl benzoate and a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(8-methoxy-4,4-dimethyl-1-sulfanylidene-5H-[1,2]thiazolo[5,4-c]quinolin-2-yl)benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the benzoate and thiazoloquinoline moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thioethers or thiols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Ethyl 4-(8-methoxy-4,4-dimethyl-1-sulfanylidene-5H-[1,2]thiazolo[5,4-c]quinolin-2-yl)benzoate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of ethyl 4-(8-methoxy-4,4-dimethyl-1-thioxo-4,5-dihydroisothiazolo[5,4-c]quinolin-2(1H)-yl)benzoate involves its interaction with molecular targets such as enzymes and receptors. The compound’s thiazoloquinoline core can bind to specific active sites, inhibiting or modulating the activity of these targets. This interaction can lead to various biological effects, including antimicrobial and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-(4,4-dimethyl-1-sulfanylidene-5H-[1,2]thiazolo[5,4-c]quinolin-2-yl)benzoate: Lacks the methoxy group, which may affect its biological activity.
Methyl 4-(8-methoxy-4,4-dimethyl-1-thioxo-4,5-dihydroisothiazolo[5,4-c]quinolin-2(1H)-yl)benzoate: Similar structure but with a methyl ester instead of an ethyl ester.
Uniqueness
Ethyl 4-(8-methoxy-4,4-dimethyl-1-sulfanylidene-5H-[1,2]thiazolo[5,4-c]quinolin-2-yl)benzoate is unique due to its specific combination of functional groups and the thiazoloquinoline core. This unique structure contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for scientific research and industrial applications.
Properties
CAS No. |
330832-90-1 |
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Molecular Formula |
C22H22N2O3S2 |
Molecular Weight |
426.6g/mol |
IUPAC Name |
ethyl 4-(8-methoxy-4,4-dimethyl-1-sulfanylidene-5H-[1,2]thiazolo[5,4-c]quinolin-2-yl)benzoate |
InChI |
InChI=1S/C22H22N2O3S2/c1-5-27-21(25)13-6-8-14(9-7-13)24-20(28)18-16-12-15(26-4)10-11-17(16)23-22(2,3)19(18)29-24/h6-12,23H,5H2,1-4H3 |
InChI Key |
NTHLHMSWTSQOGE-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(=S)C3=C(S2)C(NC4=C3C=C(C=C4)OC)(C)C |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(=S)C3=C(S2)C(NC4=C3C=C(C=C4)OC)(C)C |
Origin of Product |
United States |
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